Trichlormethiazide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1 G SOL IN ABOUT 10 ML ACETONE, 50 ML ALCOHOL, 5000 ML CHLOROFORM

4.15e-01 g/L

Synonyms

Canonical SMILES

Hypertension Studies

TMX remains a valuable tool in hypertension research due to its well-understood mechanism of action and established safety profile. Studies investigate its effectiveness as a monotherapy or in combination with other medications for controlling blood pressure ().

Researchers are also interested in understanding the long-term effects of TMX on cardiovascular health outcomes in hypertensive patients. ()

Investigating Mechanisms of Action

While the diuretic effect of TMX is well-defined, researchers are delving deeper into its cellular and molecular mechanisms. Studies are exploring how TMX interacts with ion channels in the kidneys to promote diuresis and how it might influence other physiological processes beyond blood pressure control. ()

Potential Applications Beyond Hypertension

TMX's effects on electrolyte balance and blood pressure have led researchers to explore its potential use in other conditions. Studies are investigating its role in:

- Heart failure: Some research suggests TMX might offer benefits in managing heart failure, although more robust evidence is needed. ()

- Kidney Disease: The diuretic properties of TMX might be useful in managing edema associated with kidney disease. However, caution is needed due to potential side effects on electrolytes in this patient population. ()

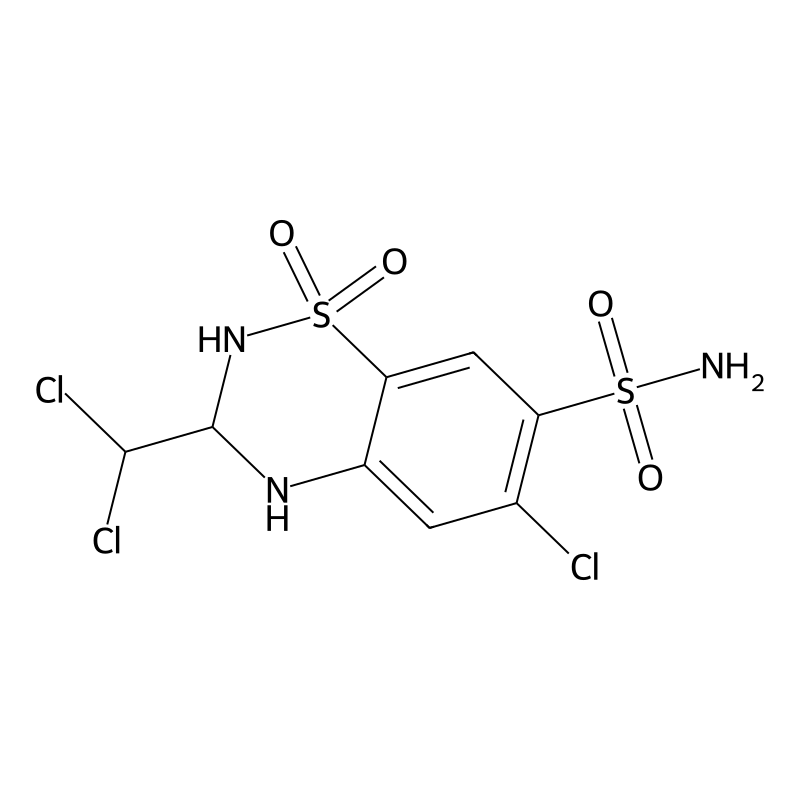

Trichlormethiazide is a thiazide diuretic primarily used to manage hypertension and edema associated with conditions such as heart failure, hepatic cirrhosis, and corticosteroid therapy. It is chemically classified as a benzothiadiazine, featuring a unique structure that includes an aminosulfonyl group and multiple chlorine substituents. The compound's chemical formula is , with a molar mass of approximately 380.64 g/mol .

- TCZ acts as a diuretic by inhibiting the cotransporter responsible for reabsorbing chloride in the distal convoluted tubule of the nephron [].

- This disrupts electrolyte balance, leading to increased sodium and water excretion in the urine.

- Additionally, TCZ may have vasodilatory effects independent of its diuretic action, contributing to its blood pressure lowering properties [].

- TCZ can cause electrolyte imbalances, particularly hypokalemia (low potassium) and hypochloremia (low chloride) [].

- Other potential side effects include dizziness, fatigue, and gout [].

- TCZ can interact with other medications, so careful monitoring is crucial [].

- It is generally contraindicated in patients with severe kidney disease or hypersensitivity to sulfonamide drugs [].

- Inhibition of Ion Transport: It primarily acts by inhibiting the sodium-chloride symporter in the distal convoluted tubule of the kidneys, leading to increased excretion of sodium, chloride, and water .

- Fluorination Reaction: Trichlormethiazide can undergo fluorination when reacted with fluoroxytrifluoromethane, yielding various derivatives such as diaziridine and 5-fluoroderivatives .

- Acid-Base Reactions: As a sulfonamide derivative, it can participate in acid-base reactions, influencing its solubility and pharmacological properties.

Trichlormethiazide's biological activity is primarily linked to its diuretic effects:

- Diuretic Action: By inhibiting the reabsorption of sodium and chloride ions in the renal tubules, it promotes diuresis (increased urine production), which aids in reducing blood pressure and fluid retention .

- Electrolyte Modulation: The drug can lead to electrolyte imbalances, such as hypokalemia (low potassium levels), hyperuricemia (increased uric acid levels), and metabolic alkalosis .

Trichlormethiazide can be synthesized through various methods:

- Condensation Reactions: A common synthetic route involves the reaction of 2-amino-4-chlorobenzenesulfonamide with 1,2-dichloroethane in the presence of a base.

- Substitution Reactions: Chlorination of intermediate compounds can introduce additional chlorine atoms at specific positions on the benzothiadiazine ring.

- Hydrogenation: The hydrogenation of certain precursors may also be employed to achieve the final product.

These methods highlight the compound's complex synthetic pathways involving multiple steps and reagents.

Trichlormethiazide is utilized in various medical applications:

- Hypertension Management: It is frequently prescribed for lowering blood pressure in hypertensive patients.

- Edema Treatment: The drug effectively reduces fluid retention associated with heart failure and liver disease.

- Veterinary Use: In veterinary medicine, it is used to treat mild swelling in horses when combined with other medications like dexamethasone .

Trichlormethiazide has been studied for its interactions with other drugs:

- Combination Therapy: It is often used in combination with other antihypertensive agents such as calcium channel blockers or angiotensin receptor blockers to enhance therapeutic efficacy while minimizing side effects .

- Electrolyte Monitoring: Due to its effects on electrolyte levels, monitoring is essential when co-administered with medications that may exacerbate these imbalances.

Adverse effects include skin reactions like urticaria and gastrointestinal disturbances, which necessitate careful patient monitoring during treatment .

Trichlormethiazide shares similarities with other thiazide diuretics but possesses unique characteristics:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Hydrochlorothiazide | Most commonly used thiazide; effective for hypertension. | |

| Bendroflumethiazide | Longer duration of action; used for hypertension. | |

| Chlorthalidone | Similar efficacy but longer half-life; often preferred for chronic conditions. |

Uniqueness of Trichlormethiazide

Trichlormethiazide's unique combination of multiple chlorine substituents and its specific mechanism of action differentiates it from other thiazides. Its ability to induce diuresis while also affecting potassium levels makes it particularly noteworthy in clinical settings .

Melting Point Characteristics

Trichlormethiazide exhibits variable melting point data across different analytical sources, reflecting potential variations in crystalline forms and measurement conditions. The reported melting point ranges from 248-250°C according to standard chemical databases [1] [2], while pharmaceutical-grade specifications indicate a higher range of 266-274°C [3], and some literature sources report approximately 270°C [4] [5]. This variation suggests the existence of different polymorphic forms or potential thermal decomposition occurring at elevated temperatures near the melting point.

The Japanese Pharmacopoeia specifically notes decomposition occurring at approximately 270°C [5], indicating that the melting process is accompanied by chemical degradation rather than a clean phase transition. This decomposition temperature is critical for pharmaceutical processing, as it establishes upper thermal limits for manufacturing operations and formulation development.

Solubility Profile and Aqueous Behavior

Trichlormethiazide demonstrates extremely limited aqueous solubility, classified as "insoluble" to "very slightly soluble" in water across multiple analytical sources [6] [3]. The compound exhibits preferential solubility in organic solvents, with documented solubility values including 54 mg/mL in dimethyl sulfoxide [6], 20 mg/mL in dimethyl formamide [7], and enhanced dissolution in acetone where 1 gram dissolves in approximately 10 mL [4].

The poor aqueous solubility is consistent with the compound's lipophilic character and extensive chlorination, which reduces hydrogen bonding capacity with water molecules. This solubility profile presents significant challenges for pharmaceutical formulation development, particularly for immediate-release dosage forms requiring rapid dissolution.

Partition Coefficient Determinations

The octanol-water partition coefficient (log P) values for trichlormethiazide show some variation across computational and experimental determinations. The Crippen calculated property yields a log P of 0.821 [8], while other sources report values of 0.24 [9] and 0.62 [4]. These variations likely reflect different calculation methodologies and experimental conditions.

The relatively low log P values indicate moderate lipophilicity, which is somewhat surprising given the poor aqueous solubility. This apparent discrepancy suggests that the limited water solubility is primarily driven by crystal lattice energy rather than inherent molecular hydrophobicity. The estimated water solubility expressed as log₁₀ of molar concentration is -2.68 [8], confirming the compound's poor aqueous dissolution characteristics.

pH-Dependent Degradation Kinetics and Hydrolytic Pathways

pH Stability Relationships

Trichlormethiazide demonstrates significant pH-dependent stability behavior, with enhanced stability observed under acidic conditions. Research indicates that drug stability improves with decreased pH values [10] [11], suggesting that protonation of basic functional groups within the molecule contributes to chemical stabilization against hydrolytic degradation.

In buffer solution systems, trichlormethiazide exhibits superior stability at lower pH values compared to neutral or alkaline conditions [11]. This pH-dependency is particularly relevant for pharmaceutical formulation, as it suggests that acidic excipients or controlled-release systems operating at acidic microenvironments may enhance drug stability during storage and dissolution.

Hydrolytic Degradation Mechanisms

The compound undergoes hydrolytic degradation through apparent first-order kinetics [12] [13]. In aqueous ethanol systems, degradation rates accelerate with increasing water concentration [10], indicating that water activity rather than total water content primarily drives the hydrolytic process. This observation suggests that the degradation mechanism involves nucleophilic attack by water molecules on susceptible bonds within the trichlormethiazide structure.

Pharmaceutical excipients significantly influence degradation rates under humid conditions. While pure trichlormethiazide demonstrates non-hygroscopic behavior and resists degradation under humid conditions alone [10], binary mixtures with hydroxypropylcellulose show substantial degradation when exposed to moisture [10]. This excipient-mediated degradation indicates that moisture absorption by hygroscopic excipients creates localized high-water-activity environments that promote hydrolytic degradation.

Kinetic Parameters and Degradation Products

The hydrolytic degradation follows first-order kinetics across various pH conditions, allowing for predictive modeling of stability under different environmental conditions [13]. The degradation rate constants vary significantly with pH, with the most stable conditions observed between pH 1.0 and 4.0 for related thiazide compounds [14].

The primary degradation pathway involves hydrolytic cleavage of the sulfonamide linkage and potential ring-opening reactions of the benzothiadiazine system. These degradation products maintain the core aromatic structure but lose the diuretic activity associated with the intact heterocyclic system.

Photostability Under Ultraviolet/Visible Light Exposure

Ultraviolet Light Sensitivity

Trichlormethiazide exhibits pronounced photolability when exposed to ultraviolet radiation. Studies demonstrate that the compound decomposes in ethanolic solutions under ultraviolet light exposure [15], indicating that both the drug substance and common pharmaceutical solvents are incompatible with UV radiation. This photosensitivity is characteristic of the thiazide class of diuretics, which commonly undergo photodegradation under UV exposure conditions.

The photodegradation mechanism primarily involves dechlorination pathways [16], where the chlorine substituents are eliminated from the molecule under photolytic conditions. This dechlorination represents a major photodegradation pathway that significantly alters the molecular structure and eliminates the pharmacological activity of the compound.

ICH Q1B Photostability Requirements

According to International Council for Harmonisation guidelines, confirmatory photostability testing requires exposure to not less than 200 watt-hours per square meter of ultraviolet radiation (320-400 nm wavelength range) and not less than 1.2 million lux-hours of visible light (400-800 nm wavelength range) [17]. These exposure conditions simulate approximately 1-2 days of direct sunlight exposure through window glass for UV radiation and approximately 3 months of continuous artificial visible light exposure in pharmacy or storage conditions.

The UV exposure requirements are particularly relevant for trichlormethiazide given its documented photolability. The compound requires protection from both direct and indirect sunlight during manufacturing, packaging, and storage to maintain chemical integrity and therapeutic efficacy.

Protective Measures and Formulation Considerations

The photosensitive nature of trichlormethiazide necessitates specific protective measures during pharmaceutical development and commercial distribution. Light-protective packaging materials, including amber glass containers and opaque blister packaging, are essential for maintaining product stability. Additionally, manufacturing processes must be conducted under controlled lighting conditions to prevent photodegradation during production.

The photodegradation pathway involving dechlorination suggests that the chlorine substituents are critical for maintaining the molecular structure and biological activity. Any formulation or packaging approach must therefore prioritize UV protection to preserve these essential structural features.

Solid-State Stability and Polymorphic Transformations

Crystal Structure and Polymorphic Forms

Trichlormethiazide exists in multiple crystalline forms, with documented evidence of both racemic and enantiomerically pure polymorphs. The racemic form crystallizes in the triclinic crystal system with space group P1̄, while the S-enantiomer adopts an orthorhombic structure with space group P2₁2₁2₁ [18] [19]. These different crystal systems indicate distinct molecular packing arrangements that can significantly impact physical and chemical stability.

The unit cell parameters for the racemic form include dimensions of a=8.4389 Å, b=8.8929 Å, c=9.7293 Å, with angles α=91.315°, β=106.113°, and γ=97.158° [18]. The molecular density of 1.820 Mg/m³ reflects efficient crystal packing with strong intermolecular interactions that contribute to thermal stability.

Molecular Conformation and Packing Interactions

Within the crystal lattice, trichlormethiazide adopts a distorted half-chair to envelope conformation at the N3 position of the thiazide ring [18]. This molecular conformation is stabilized by the crystal environment and represents an energetically favorable arrangement for solid-state stability.

The crystal packing involves head-to-tail dimer formation connected through π-π interactions between aromatic ring systems [18]. These dimers are further linked by C-Cl⋯π interactions, forming extended chains along the crystallographic direction. Additional stabilization occurs through N-H⋯O hydrogen bonds that create layered structures parallel to the ac plane, with layers connected along the b-axis direction through supplementary hydrogen bonding networks.

Hirshfeld Surface Analysis and Interaction Contributions

Hirshfeld surface analysis reveals that hydrogen-oxygen interactions contribute 32.2% of the total intermolecular interactions, while hydrogen-chlorine contacts account for 21.7% [18]. These interaction patterns confirm the importance of both hydrogen bonding and halogen bonding in maintaining crystal stability.

The predominance of electrostatic interactions over dispersion forces indicates that the crystal structure is primarily stabilized by specific directional interactions rather than general van der Waals forces. This interaction profile suggests that polymorphic transformations would require significant energy input to disrupt the established hydrogen bonding networks.

Thermal Stability and Polymorphic Transitions

The solid-state form demonstrates thermal stability up to the melting point region, with no reported solid-solid phase transitions at lower temperatures. The absence of reported polymorphic transitions under normal storage conditions indicates that the crystalline form remains stable across typical pharmaceutical storage temperature ranges.

However, the noted decomposition near the melting point suggests that thermal processing must be carefully controlled to prevent degradation during manufacturing operations such as hot-melt extrusion or spray drying. The thermal decomposition pathway likely involves breakdown of the sulfonamide functionality and potential ring fragmentation reactions.

Energy framework calculations confirm that electrostatic interactions provide the major contribution to the total lattice energy [18], indicating that the crystal structure is robust against mechanical stress but may be sensitive to environmental factors that disrupt hydrogen bonding, such as moisture absorption or solvent exposure.

Purity

Physical Description

Color/Form

WHITE, CRYSTALLINE POWDER

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

0.62 (LogP)

log Kow = 1.00

0.7

Odor

Decomposition

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 40 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 39 of 40 companies with hazard statement code(s):;

H317 (97.44%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H334 (97.44%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Therapeutic Uses

ORALLY EFFECTIVE & LONG-ACTING DIURETIC & ANTIHYPERTENSIVE OF THIAZIDE CLASS. ... ON MG BASIS, IT IS APPROX 250 TIMES MORE ACTIVE THAN CHLOROTHIAZIDE.

THIAZIDE DRUGS...USUALLY FIRST DRUG TO BE EMPLOYED IN TREATMENT OF HYPERTENSION. SINCE THIAZIDES INDUCE ONLY LIMITED (10%) REDN IN BLOOD PRESSURE THEY ARE USEFUL EITHER IN MILD CASES OF HYPERTENSION OR AS ADJUNCTIVE THERAPY TO OTHER DRUGS. /THIAZIDE DIURETICS/

THIAZIDE DIURETICS ARE EFFECTIVE AS ADJUNCTIVE THERAPY IN EDEMA ASSOC WITH CONGESTIVE HEART FAILURE, HEPATIC CIRRHOSIS, & CORTICOSTEROID & ESTROGEN THERAPY, AS WELL AS EDEMA DUE TO VARIOUS FORMS OF RENAL DYSFUNCTION...& SEVERE EDEMA DUE TO PREGNANCY. /THIAZIDE DIURETICS/

For more Therapeutic Uses (Complete) data for TRICHLORMETHIAZIDE (11 total), please visit the HSDB record page.

Pharmacology

Trichlormethiazide is a short-acting, 3-dichloromethyl derivative of hydrochlorothiazide, belonging to the class of thiazide diuretics.

MeSH Pharmacological Classification

ATC Code

C03 - Diuretics

C03A - Low-ceiling diuretics, thiazides

C03AA - Thiazides, plain

C03AA06 - Trichlormethiazide

Mechanism of Action

...BENZOTHIADIAZIDES HAVE DIRECT EFFECT ON RENAL TUBULAR TRANSPORT OF SODIUM & CHLORIDE...INDEPENDENT OF ANY EFFECT ON CARBONIC ANHYDRASE. /THIAZIDE DIURETICS/

THIAZIDES INHIBIT REABSORPTION OF SODIUM &...CHLORIDE IN DISTAL SEGMENT. ... AS CLASS...HAVE IMPORTANT ACTION ON EXCRETION OF POTASSIUM THAT RESULTS FROM INCR SECRETION OF CATION BY DISTAL TUBULE. ... GLOMERULAR FILTRATION RATE MAY BE REDUCED BY THIAZIDES, PARTICULARLY WITH IV ADMIN FOR EXPTL PURPOSES. /THIAZIDE DIURETICS/

...MAY DECR EXCRETION OF URIC ACID IN MAN, THUS INCR ITS CONCN IN PLASMA. HYPERURICEMIC EFFECT RESULTS PRIMARILY FROM INHIBITION OF TUBULAR SECRETION OF URATE. ... UNLIKE MOST OTHER NATRIURETIC AGENTS...DECR RENAL EXCRETION OF CALCIUM RELATIVE TO THAT OF SODIUM... /ENHANCE/ EXCRETION OF MAGNESIUM... /THIAZIDE DIURETICS/

NATURE OF CHEM INTERACTION BETWEEN THIAZIDES & SPECIFIC RENAL RECEPTORS RESPONSIBLE FOR CHLORURETIC EFFECT IS NOT KNOWN; NO CRITICAL ENZYMATIC REACTIONS HAVE BEEN IDENTIFIED. /THIAZIDE DIURETICS/

For more Mechanism of Action (Complete) data for TRICHLORMETHIAZIDE (11 total), please visit the HSDB record page.

KEGG Target based Classification of Drugs

Solute carrier family

SLC12

SLC12A3 (TSC) [HSA:6559] [KO:K14426]

Pictograms

Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

MOST CMPD ARE RAPIDLY EXCRETED WITHIN 3-6 HR. /THIAZIDE DIURETICS/

DIURESIS OCCURS WITHIN 2 HR, REACHES PEAK IN 6 HR, & LASTS MORE THAN 24 HR.

THIAZIDES ARE ABSORBED FROM GI TRACT & OWE THEIR USEFULNESS LARGELY TO THEIR EFFECTIVENESS BY ORAL ROUTE. ABSORPTION IS RELATIVELY RAPID. MOST AGENTS SHOW DEMONSTRABLE DIURETIC EFFECT WITHIN HR AFTER ORAL ADMIN. /THIAZIDE DIURETICS/

IN GENERAL, THIAZIDES WITH RELATIVELY LONG DURATIONS OF ACTION SHOW PROPORTIONATELY HIGH DEGREE OF BINDING TO PLASMA PROTEINS & ARE REABSORBED... BY RENAL TUBULES. ... DRUG PASSES READILY THROUGH PLACENTAL BARRIER TO FETUS. ALL THIAZIDES PROBABLY UNDERGO ACTIVE SECRETION IN PROXIMAL TUBULE. /THIAZIDE DIURETICS/

Wikipedia

6-CHLORO-3-(DICHLOROMETHYL)-3,4-DIHYDRO-2H-1,2,4-BENZOTHIADIAZINE-7-SULFONAMIDE 1,1-DIOXIDE

Drug Warnings

PERIODIC SERUM ELECTROLYTE DETERMINATION SHOULD BE DONE ON ALL PATIENTS IN ORDER TO DETECT ELECTROLYTE IMBALANCE SUCH AS HYPONATREMIA, HYPOCHLOREMIC ALKALOSIS, & HYPOKALEMIA. /THIAZIDE DIURETICS/

THIAZIDE DIURETICS ARE CONTRAINDICATED IN ANURIA, PATIENTS HYPERSENSITIVE TO THESE & OTHER SULFONAMIDE DRUGS, & IN OTHERWISE HEALTHY PREGNANT WOMEN WITH OR WITHOUT MILD EDEMA. ...SHOULD BE USED WITH CAUTION IN PATIENTS WITH RENAL DISEASE, SINCE THEY MAY PPT AZOTEMIA. /THIAZIDE DIURETICS/

PLASMA POTASSIUM CONCN SHOULD BE DETERMINED PERIODICALLY IN PATIENTS WHO RECEIVE THIAZIDE DIURETICS FOR EXTENDED PERIODS. /THIAZIDE DIURETICS/

For more Drug Warnings (Complete) data for TRICHLORMETHIAZIDE (11 total), please visit the HSDB record page.

Biological Half Life

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Pharmaceuticals

Methods of Manufacturing

BY REACTING 4-AMINO-6-CHLORO-M-BENZENE-DISULFONAMIDE WITH DICHLOROACETALDEHYDE, OR ACETAL THEREOF, IN SUITABLE CONDENSATION ENVIRONMENT. US PATENTS 3,163,645 & 3,264,292.

Chloral + 5-chloroaniline-2,4-disulfonamide (carbonyl condensation).

General Manufacturing Information

Clinical Laboratory Methods

Storage Conditions

Interactions

...DRUGS SUCH AS...THIAZIDE DIURETICS...WHICH INCR URINARY PH, MAY SERVE TO INCR LIPID SOLUBILITY & TUBULAR REABSORPTION OF QUINIDINE & THUS PROLONG ITS THERAPEUTIC EFFECTS. /THIAZIDE DIURETICS/

...THIAZIDE DIURETICS ENHANCE CARDIOTOXIC & NEUROTOXIC EFFECTS OF LITHIUM & THESE DRUGS SHOULD NOT BE ADMINISTERED CONCURRENTLY. /THIAZIDES/

THIAZIDES ENHANCE ANTIHYPERTENSIVE ACTION OF GUANETHIDINE, ALLOWING DOSE OF GUANETHIDINE TO BE REDUCED & DECR INCIDENCE OF ADVERSE REACTIONS, PARTICULARLY ORTHOSTATIC & EXERCISE-ASSOC HYPOTENSION. /THIAZIDES/

For more Interactions (Complete) data for TRICHLORMETHIAZIDE (24 total), please visit the HSDB record page.

Stability Shelf Life

Dates

Effect of amlodipine, efonidipine, and trichlormethiazide on home blood pressure and upper-normal microalbuminuria assessed by casual spot urine test in essential hypertensive patients

Miki Hosaka, Ryusuke Inoue, Michihiro Satoh, Daisuke Watabe, Tomohiro Hanazawa, Takayoshi Ohkubo, Kei Asayama, Taku Obara, Yutaka Imai, J-HOME-ALB Study group.PMID: 29172732 DOI: 10.1080/10641963.2017.1403617

Abstract

The aim of this study was to assess the effects of irbesartan alone and combined with amlodipine, efonidipine, or trichlormethiazide on blood pressure (BP) and urinary albumin (UA) excretion in hypertensive patients with microalbuminuria (30≤UA/creatinine (Cr) ratio [UACR] <300 mg/g Cr) and upper-normal microalbuminuria (10≤UACR<30 mg/g Cr). This randomized controlled trial enrolled 175 newly diagnosed and untreated hypertensive patients (home systolic blood pressure [SBP]≥135 mmHg; 10≤UACR<300 mg/g Cr of casual spot urine at the first visit to clinic). All patients were treated with irbesartan (week 0). Patients who failed to achieve home SBP ≤125 mmHg on 8-week irbesartan monotherapy (nonresponders, n = 115) were randomized into three additional drug treatment groups: trichlormethiazide (n = 42), efonidipine (n = 39), or amlodipine (n = 34). Irbesartan monotherapy decreased home SBP and first morning urine samples (morning UACR) for 8 weeks (p < 0.0001). At 8 weeks after randomization, all three additional drugs decreased home SBP (p < 0.0002) and trichlormethiazide significantly decreased morning UACR (p = 0.03). Amlodipine decreased morning UACR in patients with microalbuminuria based on casual spot urine samples (p = 0.048). However, multivariate analysis showed that only higher home SBP and UACR at week 8, but not any additional treatments, were significantly associated with UACR reduction between week 8 and week 16. In conclusion, crucial points of the effects of combination therapy on UACR were basal UACR and SBP levels. The effect of trichlormethiazide or amlodipine treatment in combination with irbesartan treatment on microalbuminuria needs to be reexamined based on a larger sample size after considering basal UACR and SBP levels.Comparative Effects of an Angiotensin II Receptor Blocker (ARB)/Diuretic vs. ARB/Calcium-Channel Blocker Combination on Uncontrolled Nocturnal Hypertension Evaluated by Information and Communication Technology-Based Nocturnal Home Blood Pressure Monitoring - The NOCTURNE Study

Kazuomi Kario, Naoko Tomitani, Hiroshi Kanegae, Hajime Ishii, Kazuaki Uchiyama, Kayo Yamagiwa, Toshihiko Shiraiwa, Tomohiro Katsuya, Tetsuro Yoshida, Kiyomi Kanda, Shinji Hasegawa, Satoshi HoshidePMID: 28321001 DOI: 10.1253/circj.CJ-17-0109

Abstract

Nocturnal blood pressure (BP) is an independent risk factor of cardiovascular events. The NOCTURNE study, a multicenter, randomized controlled trial (RCT) using our recently developed information and communication technology (ICT) nocturnal home BP monitoring (HBPM) device, was performed to compare the nocturnal HBP-lowering effects of differential ARB-based combination therapies in 411 Japanese patients with nocturnal hypertension (HT).Methods and Results:Patients with nocturnal BP ≥120/70 mmHg at baseline even under ARB therapy (100 mg irbesartan daily) were enrolled. The ARB/CCB combination therapy (irbesartan 100 mg+amlodipine 5 mg) achieved a significantly greater reduction in nocturnal home systolic BP (primary endpoint) than the ARB/diuretic combination (daily irbesartan 100 mg+trichlormethiazide 1 mg) (-14.4 vs. -10.5 mmHg, P<0.0001), independently of urinary sodium excretion and/or nocturnal BP dipping status. However, the change in nocturnal home systolic BP was comparable among the post-hoc subgroups with higher salt sensitivity (diabetes, chronic kidney disease, and elderly patients).This is the first RCT demonstrating the feasibility of clinical assessment of nocturnal BP by ICT-nocturnal HBPM. The ARB/CCB combination was shown to be superior to ARB/diuretic in patients with uncontrolled nocturnal HT independently of sodium intake, despite the similar impact of the 2 combinations in patients with higher salt sensitivity.

Effects of eplerenone on blood pressure and glucose metabolism in Japanese hypertensives with overweight or obesity

Hisashi Adachi, Tatsuyuki Kakuma, Machiko Kawaguchi, Eita Kumagai, Yoshihiro Fukumoto, KES Study InvestigatorsPMID: 30985644 DOI: 10.1097/MD.0000000000014994

Abstract

The impact of aldosterone blockade using eplerenone on hypertensives with obesity has not been clarified. We compared the efficacy and safety between eplerenone and trichlormethiazide in hypertensives with overweight or obesity.A prospective, randomized, open-labeled, blinded-endpoint design, multicenter trial enrolled 204 hypertension-treated outpatients with obesity [body mass index (BMI) ≥25 kg/m] evaluated by ambulatory blood pressure (BP) measurement. Patients were randomly assigned to receive 50 mg of eplerenone (n = 102) or 1 mg of trichlormethiazide (n = 102), each of which were administered once every morning. Primary efficacy endpoints were systolic and diastolic BPs and biomarkers of glucose metabolism after 6 months of treatment.

At baseline, BPs were comparable between the two groups. Systolic/diastolic blood pressure (SBP/DBP) were reduced from 153.9 ± 12.6/84.6 ± 11.8 to 129.8 ± 14.2/73.7 ± 12.2 mm Hg by eplerenone therapy and from 152.2 ± 12.5/85.2 ± 10.9 to 133.8 ± 12.6/76.1 ± 8.6 mm Hg by trichlormethiazide therapy (all; P < .001). The efficacy of SBP reduction after adjustment for age, sex, and BMI was significantly greater in the eplerenone group than the trichlormethiazide (P = .034), although the efficacy of DBP reduction was marginally significant (P = .072). Especially, the efficacy of BP reduction was more effective for aged over 65 years than less than 65 years. However, biomarkers of glucose metabolism were not significantly different between these 2 groups.

The eplerenone therapy was more effective in BP lowering in hypertensives with overweight or obesity than the trichlormethiazide therapy, especially in the elderly.

A familial case of pseudohypoaldosteronism type II (PHA2) with a novel mutation (D564N) in the acidic motif in WNK4

Takashi Sakoh, Akinari Sekine, Takayasu Mori, Hiroki Mizuno, Masahiro Kawada, Rikako Hiramatsu, Eiko Hasegawa, Noriko Hayami, Masayuki Yamanouchi, Tatsuya Suwabe, Naoki Sawa, Yoshifumi Ubara, Takuya Fujimaru, Eisei Sohara, Uchida Shinichi, Junichi Hoshino, Kenmei TakaichiPMID: 31044551 DOI: 10.1002/mgg3.705

Abstract

There have been still few case reports of pseudohypoaldosteronism type II (PHA2), also known as Gordon's syndrome, genetically diagnosed, and this is the first report of familial PHA2 case in Japan with a novel D564N mutation in WNK4.A 29-year-old woman was admitted to our hospital due to hyperkalemia (serum potassium: 6.4 mmol/L). She had mild hypertension (135/91 mm Hg), a bicarbonate level at the lower limit of the normal range (HCO

: 22 mmol/L) with a normal anion gap, low plasma renin activity (0.2 ng ml

hr

), and high urinary calcium excretion (505.4 mg/g Cre). A hereditary condition was suspected because her mother also had the same symptoms. We performed a comprehensive genetic analysis for major inherited kidney diseases with next-generation sequencing including the genes responsible for PHA2 (WNK1, WNK4, KLHL3, and CUL3).

Genetic analysis revealed that the patient and her mother had a novel missense mutation (D564N) in the acidic motif in WNK4, which leads to the diagnosis of PHA2. Administration of trichlormethiazide (1 mg/day) effectively ameliorated her blood pressure (114/69 mm Hg), plasma bicarbonate (25 mmol/L), serum potassium (4.3 mmol/L), and urinary calcium excretion (27.2 mg/g Cre).

We report the first Japanese familial case of PHA2 with WNK4 mutation. D564N mutation in WNK4 is a novel genetic cause of PHA2 with a relatively mild phenotype.

A Case of Nephrogenic Diabetes Insipidus During Transsphenoidal Pituitary Adenomectomy

Hirotsugu Miyoshi, Ryuji Nakamura, Hiroshi HamadaPMID: 25844954 DOI: 10.1097/ANA.0000000000000183

Abstract

Combining irbesartan and trichlormethiazide enhances blood pressure reduction via inhibition of sympathetic activity without adverse effects on metabolism in hypertensive rats with metabolic syndrome

Masaaki Nishihara, Yoshitaka Hirooka, Kenji SunagawaPMID: 24678944 DOI: 10.3109/10641963.2014.897719

Abstract

Sympathoexcitation and oxidative stress in the brain have pivotal roles in hypertension with metabolic syndrome (MetS). Here, we examined whether oral administration of irbesartan (IRB) and trichlormethiazide (TCM) decreases blood pressure (BP) via inhibiting sympathetic activity through anti-oxidant effects in the brain of spontaneously hypertensive rats (SHR-cp). IRB/TCM treatment decreased BP more profoundly than IRB monotherapy. Urinary norepinephrine excretion and oxidative stress in the brain were decreased in both IRB and IRB/TCM groups without any adverse effect on the metabolic profile. These findings suggest that IRB/TCM profoundly decreases BP in SHR-cp by inhibiting sympathetic activity via anti-oxidant effects in the brain.Duloxetine-induced hyponatremia in an elderly patient treated with thiazide diuretics

Miyu Mori, Tetsuro Koide, Yoshinori Imanishi, Yuriyo Matsui, Toru MatsudaPMID: 25538343 DOI: 10.4103/0253-7613.144947

Abstract

Hyponatremia is a known adverse effect of duloxetine, and it can lead to potentially life-threatening complications. Administration of thiazide diuretics also has been the cause of hyponatremia. We report a case of duloxetine-induced hyponatremia in an elderly patient treated with thiazide diuretics. An 86-year-old woman treated with the trichlormethiazide was admitted for vertebral compression fracture with disorientation and nausea on the 6(th) day of treatment with duloxetine. Laboratory findings revealed hyponatremia, hypo-osmolality, concentrated urine, and increased urine sodium. Syndrome of inappropriate antidiuretic hormone was considered, therefore, duloxetine, and trichlormethiazide was discontinued and treated with fluid restriction, furosemide and sodium chloride administered orally. Disorientation and nausea were improved after correction of hyponatremia. Health care practitioners should be aware of the possibility of duloxetine-induced hyponatremia, particularly in patients treated with thiazide diuretics.Synthesis and Chemistry of Organic Geminal Di- and Triazides

Andreas P Häring, Stefan F KirschPMID: 26561796 DOI: 10.3390/molecules201119675

Abstract

This review recapitulates all available literature dealing with the synthesis and reactivity of geminal organic di- and triazides. These compound classes are, to a large extent, unexplored despite their promising chemical properties and their simple preparation. In addition, the chemistry of carbonyl diazide (2) and tetraazidomethane (105) is described in separate sections.Comparison of Azelnidipine and Trichlormethiazide in Japanese Type 2 Diabetic Patients with Hypertension: The COAT Randomized Controlled Trial

Masahiro Takihata, Akinobu Nakamura, Yoshinobu Kondo, Satsuki Kawasaki, Mari Kimura, Yasuo TerauchiPMID: 25938807 DOI: 10.1371/journal.pone.0125519

Abstract

This study compared the efficacy and safety of azelnidipine with that of trichlormethiazide in Japanese type 2 diabetic patients with hypertension.In a multicenter, open-label trial, 240 patients with adequately controlled diabetes (HbA1c ≤ 7.0%) under lifestyle modification and/or administration of hypoglycemic agents and inadequately controlled hypertension (systolic blood pressure [sBP] ≥ 130 mmHg or diastolic blood pressure [dBP] ≥ 80 mmHg) who were being treated with olmesartan were enrolled. Participants were randomly assigned to an azelnidipine group or a trichlormethiazide group and were followed up for 48 weeks. Main outcome measure was the difference in the change in HbA1c levels from the baseline values at 48 weeks between these two groups.

Of the 240 subjects that were enrolled, 209 subjects (azelnidipine group: 103 patients, trichlormethiazide group: 106 patients) completed this trial. At 48 weeks, the following changes were observed in the azelnidipine and trichlormethiazide groups, respectively: HbA1c levels, 0.19 ± 0.52% and 0.19 ± 0.54%; sBP/dBP, -10.7 ± 9.6/-6.6 ± 6.6 mmHg and -7.1 ± 7.7/-3.3 ± 6.1 mmHg (P < 0.001 for both sBP and dBP). In both groups, dizziness (12 patients [11.7%] and 16 patients [15.1%]) and edema (16 patients [15.5%] and 7 patients [6.6%], P = 0.047) were observed during the 48-week follow-up period.

Azelnidipine was more effective for controlling blood pressure than trichlormethiazide in Japanese type 2 diabetes patients, whereas trichlormethiazide was more effective for reducing albuminuria than azelnidipine. Both of these agents, however, similarly exacerbated glycemic control in type 2 diabetic patients with hypertension.

UMIN 000006081.

Olmesartan with azelnidipine versus with trichlormethiazide on home blood pressure variability in patients with type II diabetes mellitus

Emi Ushigome, Shinobu Matsumoto, Chikako Oyabu, Hidetaka Ushigome, Isao Yokota, Goji Hasegawa, Naoto Nakamura, Muhei Tanaka, Masahiro Yamazaki, Michiaki FukuiPMID: 28089902 DOI: 10.1016/j.jash.2016.12.004